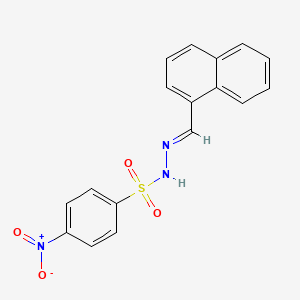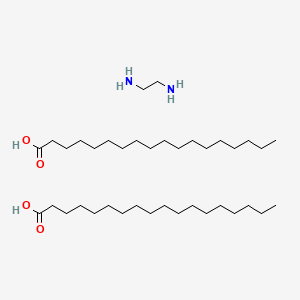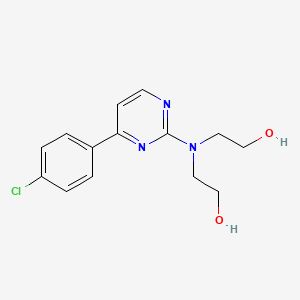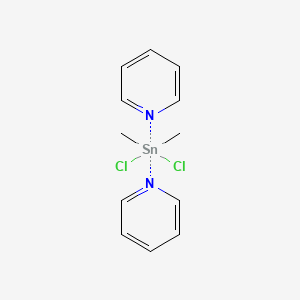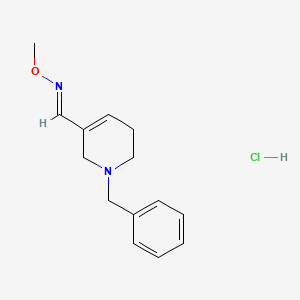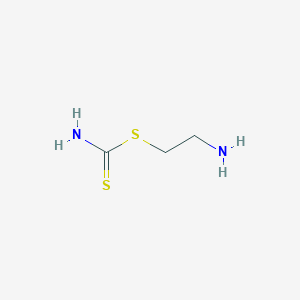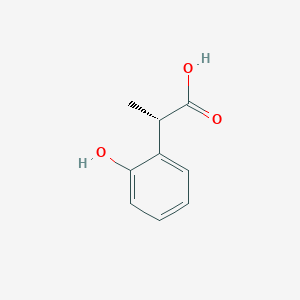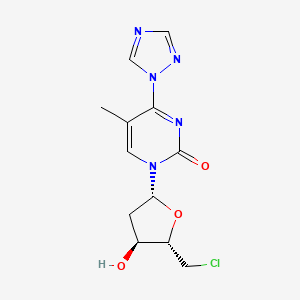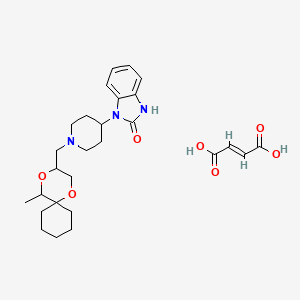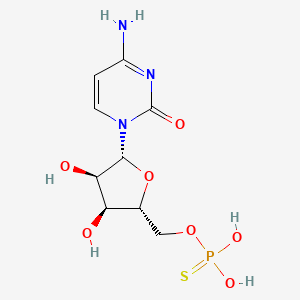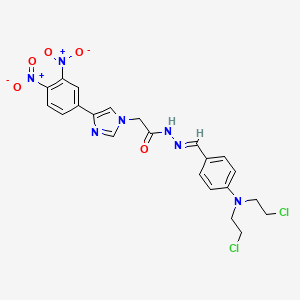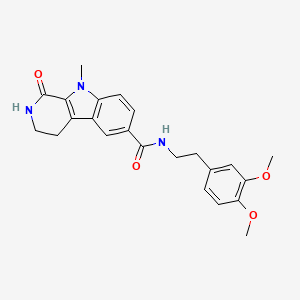
Fluvoxethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is often used as a research chemical and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fluvoxethanol can be synthesized through a series of chemical reactions involving the starting materials 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one and 2-hydroxyethylamine. The reaction typically involves the formation of an oxime intermediate, which is then converted to the final product through a series of steps involving specific reagents and conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to comply with regulatory guidelines .
Analyse Des Réactions Chimiques
Types of Reactions
Fluvoxethanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxime, amine, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Fluvoxethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as an impurity standard in pharmaceutical formulations.
Industry: Utilized in the quality control of fluvoxamine production
Mécanisme D'action
The mechanism of action of fluvoxethanol involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and protein interactions, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular receptors and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluvoxamine: A selective serotonin reuptake inhibitor used in the treatment of obsessive-compulsive disorder.
Fluoxetine: Another selective serotonin reuptake inhibitor used to treat major depressive disorder and other conditions
Uniqueness
Fluvoxethanol is unique due to its specific chemical structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Unlike fluvoxamine and fluoxetine, this compound is primarily used as a research chemical and impurity standard .
Propriétés
Numéro CAS |
88699-85-8 |
|---|---|
Formule moléculaire |
C15H20F3NO3 |
Poids moléculaire |
319.32 g/mol |
Nom IUPAC |
2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanol |
InChI |
InChI=1S/C15H20F3NO3/c1-21-10-3-2-4-14(19-22-11-9-20)12-5-7-13(8-6-12)15(16,17)18/h5-8,20H,2-4,9-11H2,1H3/b19-14+ |
Clé InChI |
QYOYKCRNFLJCNH-XMHGGMMESA-N |
SMILES isomérique |
COCCCC/C(=N\OCCO)/C1=CC=C(C=C1)C(F)(F)F |
SMILES canonique |
COCCCCC(=NOCCO)C1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



